2-Iodo-5-methylbenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6INS |
|---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
2-iodo-5-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H6INS/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3 |
InChI Key |
FZEKTVBYDFJMEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)I |
Origin of Product |
United States |
Methodological Advancements in the Synthesis of 2 Iodo 5 Methylbenzo D Thiazole and Its Precursors
Classical and Contemporary Approaches to Benzothiazole (B30560) Ring Construction
The formation of the benzothiazole scaffold is a critical step in the synthesis of 2-iodo-5-methylbenzo[d]thiazole. Over the years, a variety of methods have been developed, ranging from traditional condensation reactions to more sophisticated catalytic systems.
Cyclization Reactions Employing Substituted 2-Aminothiophenol (B119425) Derivatives
A cornerstone in benzothiazole synthesis is the cyclization of 2-aminothiophenol derivatives with various carbonyl-containing compounds. indexcopernicus.comtandfonline.comtandfonline.comnih.govekb.eg This approach is widely utilized due to the commercial availability of the starting materials and the relative simplicity of the reactions. acs.org
One of the most common methods involves the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives. tandfonline.comekb.eg For instance, the reaction of 2-aminothiophenol with aldehydes can be promoted by various catalysts, including acids and oxidizing agents, to yield 2-substituted benzothiazoles. tandfonline.comnih.gov A plausible mechanism for this transformation involves the initial nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and subsequent oxidation to form the aromatic benzothiazole ring. ekb.eg The use of polyphosphoric acid has been shown to be effective in promoting the condensation of 2-aminothiophenol with aromatic acids, providing good yields of the corresponding 2-substituted benzothiazoles. indexcopernicus.com
The synthesis of the crucial precursor, 2-aminothiophenol, can be achieved through several routes. One common method involves the hydrolysis of 2-aminobenzothiazoles under alkaline conditions. google.com Another approach starts from 2-chloronitrobenzene, which can be converted to 2-aminothiophenol in a single step using sodium sulfide (B99878) nonahydrate. ijpsonline.com
The following table summarizes various methods for the synthesis of 2-aminothiophenol:
| Starting Material | Reagents | Key Conditions | Yield | Reference |
| 2-Aminobenzothiazole | Potassium hydroxide, Water, Ethylene glycol | 125°C, 15 hours | 89.4% | google.com |
| 2-Chloronitrobenzene | Sodium sulfide nonahydrate, Water | Reflux, 8 hours | - | ijpsonline.com |
| Di-(2-nitrophenyl)-disulphide | Zinc, Acetic acid | - | 24% | ijpsonline.com |
Hantzsch-Type Condensations in the Context of Thiazole (B1198619) Core Formation
The Hantzsch thiazole synthesis, a classic method first described in 1887, involves the reaction of α-haloketones with thioamides to form thiazoles. mdpi.comsynarchive.com This versatile reaction has been adapted for the synthesis of a wide range of substituted thiazoles and benzothiazoles. mdpi.combepls.com The simplicity of the Hantzsch synthesis and its ability to accommodate various functional groups have made it a widely used method in heterocyclic chemistry. bepls.com
While the traditional Hantzsch synthesis is effective, modern variations aim to improve its environmental footprint and efficiency by using greener solvents and reusable catalysts. mdpi.com For example, one-pot, multi-component procedures have been developed that utilize silica-supported tungstosilisic acid as a reusable catalyst under conventional heating or ultrasonic irradiation. mdpi.com These advancements offer higher yields, shorter reaction times, and milder reaction conditions. mdpi.com
The regioselectivity of the Hantzsch synthesis can be influenced by reaction conditions. Condensation of α-halogeno ketones with N-monosubstituted thioureas in neutral solvents typically yields 2-(N-substituted amino)thiazoles exclusively. However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed. rsc.org
Catalytic Coupling Strategies for the Introduction of Iodine and Methyl Groups
The introduction of the iodo and methyl groups onto the benzothiazole scaffold is a crucial step in the synthesis of the target compound. Catalytic cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering high efficiency and selectivity.
Direct iodination of the benzothiazole ring system can be challenging. However, methods involving the diazotization of an amino group followed by treatment with potassium iodide can be employed. For the synthesis of 5-iodo-2-methyl-1,3-benzothiazole, this would involve the diazotization of 2-methyl-1,3-benzothiazol-5-amine.
Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for their ability to form C-C and C-heteroatom bonds with high precision. researchgate.net These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are widely used in the pharmaceutical industry for the synthesis of complex molecules. researchgate.net
In the context of this compound, the iodine atom serves as a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions. For instance, the palladium-catalyzed reaction of 2-iodobenzothiazoles with various coupling partners can introduce a wide range of substituents at the 2-position. These reactions typically employ a palladium catalyst, a ligand, and a base. rsc.orgorganic-chemistry.orgrsc.org
The following table provides examples of palladium-catalyzed cross-coupling reactions:
| Reaction Type | Reactants | Catalyst System | Product Type | Reference |
| Dual C-H Arylation | 2-Iodobiphenyls, ortho-Chloroacetophenones | Palladium catalyst | Tribenzo[a,c,f]cyclooctanones | rsc.org |
| Cross-Coupling | Aryl or Vinyl Iodides, Ethyl Diazoacetate | PdCl2(PPh3)2 or Pd(PPh3)4 | Cross-coupling products | organic-chemistry.org |
| Triple Coupling | 2-Iodoanisoles, Aryl Iodides | Palladium catalyst, 3-Methyl-2-pyridone | 6H-Dibenzopyran derivatives | rsc.org |
Copper-catalyzed reactions have also proven to be highly effective for the synthesis of benzothiazole derivatives. acs.orgnih.govorganic-chemistry.org These methods often offer advantages such as lower cost and different reactivity profiles compared to palladium-catalyzed systems.
An efficient copper-catalyzed method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminobenzenethiols with nitriles. acs.orgnih.govorganic-chemistry.org This reaction is applicable to a wide range of nitriles and proceeds in excellent yields. nih.govorganic-chemistry.org The proposed mechanism involves the copper-catalyzed nucleophilic attack of the thiophenol on the nitrile, followed by intramolecular cyclization. acs.org
Furthermore, copper-catalyzed three-component reactions have been developed for the synthesis of substituted benzothiazoles. For example, the reaction of 2-iodoanilines, aldehydes, and sulfur powder in water can afford 2-phenylbenzothiazoles in good to excellent yields. nih.gov Another one-pot, three-component reaction involves the copper-catalyzed reaction of a 1-iodo-2-nitrobenzene (B31338) with sodium sulfide and an aldehyde to produce 2-substituted 1,3-benzothiazoles. thieme-connect.com
Advanced Multicomponent Reactions (MCRs) for Direct Access to this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, have gained significant attention in recent years. nih.govyoutube.comnih.gov MCRs are highly convergent and atom-economical, making them attractive for the efficient synthesis of complex molecules. nih.gov
Several MCRs have been developed for the synthesis of thiazole and benzothiazole derivatives. For instance, an iodine-mediated multicomponent reaction of 2-aminobenzothiazoles, barbituric acids, and terminal aryl acetylenes or aryl methyl ketones can be used to synthesize 2-arylbenzo[d]imidazo[2,1-b]thiazole derivatives. nih.gov Another example is a novel, biocatalyzed, and on-water microwave-assisted multicomponent methodology for the synthesis of trisubstituted thiazoles using a sulfonated peanut shell residue-derived carbonaceous catalyst. nih.gov These advanced strategies offer direct and efficient routes to highly functionalized benzothiazole systems.
Green Chemistry Principles in the Synthesis of this compound
Green chemistry principles have been increasingly applied to the synthesis of benzothiazole derivatives to minimize hazardous waste, reduce energy consumption, and use safer chemicals. These principles are crucial in the multi-step pathways leading to this compound.
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. scielo.br For the synthesis of benzothiazoles and their derivatives, microwave assistance dramatically reduces reaction times, often from hours to minutes, while simultaneously improving product yields. nih.govmdpi.com This technique's efficiency stems from the direct and rapid heating of the reaction mixture, which accelerates the rate of reaction. scielo.br
For instance, the key cyclization step to form the benzothiazole ring, such as the reaction between an aminothiophenol precursor and an aldehyde or nitrile, can be completed in minutes with high yields under microwave irradiation. mdpi.comnih.gov One study demonstrated the synthesis of 2-cyanomethyl-1,3-benzothiazole, a precursor, with a 92% yield in just 10 minutes using microwave heating, a significant improvement over traditional methods. mdpi.com These eco-friendly methods are notable for being energy-efficient and time-saving. scielo.br
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzothiazole Derivatives
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Condensation of 2-aminothiophenol with malononitrile (B47326) (Precursor Synthesis) | Microwave (40°C), Acetic Acid Catalyst | 10 min | 92% | mdpi.com |
| One-pot synthesis of 1-thiazolyl-pyridazinediones | Microwave (150°C), Chitosan Catalyst | 4-8 min | High/Efficient | nih.gov |
| Synthesis of benzo[d]imidazo[2,1-b]thiazoles | Microwave, Catalyst-Free, in Water | Not Specified | 93-96% | nih.gov |
| Condensation of 2-aminothiophenol with aldehydes | Conventional Heating (Reflux) | Hours | Moderate to Good | scielo.br |
A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated that the synthesis of benzothiazole precursors can be effectively carried out in aqueous media or under solvent-free conditions. nih.gov Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. orgchemres.org
Several protocols describe the condensation of 2-aminothiophenols with various reagents in water, sometimes facilitated by a catalyst like copper sulfate (B86663) or under ultrasonic irradiation, to produce benzothiazole-2-thiol derivatives with high yields. orgchemres.org Solvent-free approaches, where the reactants are mixed without a solvent, have also been developed. For example, using a catalytic amount of silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) allows for the efficient synthesis of benzothiazole derivatives from acyl chlorides and ortho-aminothiophenol under solvent-free conditions. nih.gov Another method utilizes tetrabromomethane (CBr₄) as a halogen bond donor catalyst for the synthesis of 2-substituted benzothiazoles under mild, solvent- and metal-free conditions. rsc.org These methods not only reduce environmental pollution but also simplify the work-up procedure, making the synthesis more economical and scalable. nih.gov
The use of recyclable catalysts is another key aspect of green synthesis, as it minimizes waste and reduces costs. In the context of benzothiazole synthesis, several types of recyclable catalysts have been successfully employed.
Silica-Supported Catalysts : Catalysts like silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) are easily prepared from inexpensive, non-toxic materials. nih.gov After the reaction, the solid catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity. nih.govyoutube.com
Ionic Liquids (ILs) : Ionic liquids have been used as recyclable catalysts and reaction media for the synthesis of 2-substituted benzothiazoles. Their non-volatile nature makes them an environmentally friendly alternative to traditional organic solvents, and they can often be recycled for subsequent reactions. nih.gov
Polymer-Supported Catalysts : Polystyrene-grafted iodine acetate (B1210297) has been used to promote the condensation of 2-aminobenzenethiol and aldehydes. nih.gov The solid-supported nature of the catalyst simplifies its separation from the reaction mixture and allows for its reuse. youtube.com
Nano-Catalysts : Nano-catalysts such as nano-CdZr₄(PO₄)₆ have been shown to be robust and reusable for the synthesis of related heterocyclic compounds, indicating their potential applicability in benzothiazole pathways. uokerbala.edu.iq
Regioselective Iodination and Methylation Strategies for the Benzothiazole System
Achieving the precise placement of the iodo and methyl groups on the benzothiazole scaffold is critical for the synthesis of the target compound. This requires highly regioselective chemical transformations.
The introduction of an iodine atom specifically at the C2 position of the benzothiazole ring is a key synthetic challenge. Directed ortho-metalation (DoM) is a powerful strategy for achieving such regioselectivity. organic-chemistry.org In this reaction, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent (like n-butyllithium or s-butyllithium), which directs the deprotonation (metalation) to the adjacent ortho position. organic-chemistry.orgunblog.fr
For the benzothiazole system, the heterocyclic nitrogen atom can act as a directing group, facilitating the deprotonation of the C2 proton, which is the most acidic proton on the heterocyclic ring. This generates a 2-lithiated benzothiazole intermediate. This highly reactive intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodine atom exclusively at the 2-position. organic-chemistry.orgnih.gov
Alternatively, transition-metal-catalyzed C-H activation provides another route for C2 functionalization. researchgate.netnih.gov Palladium-catalyzed reactions, for example, can achieve the ortho-arylation of 2-arylbenzothiazoles, demonstrating the feasibility of activating the C-H bond at positions directed by the benzothiazole core. nih.gov While often used for arylation, these principles can be adapted for iodination.
The most straightforward and common strategy for achieving site-specific methylation on the benzene (B151609) portion of the benzothiazole ring is to begin the synthesis with a precursor that already contains the methyl group in the desired position. google.com Direct methylation of the pre-formed benzothiazole ring is often difficult and can lead to a mixture of products due to the presence of multiple reactive sites.
Therefore, the synthesis of this compound typically starts with a methylated raw material, such as 2-amino-4-methylthiophenol or a related p-toluidine (B81030) derivative. For example, 2-amino-4-chlorothiophenol can be used as a starting material, which upon cyclization and subsequent reactions, yields a 5-chlorobenzothiazole derivative. google.com A similar approach using a starting material with a methyl group at the equivalent position (e.g., 2-amino-4-methylthiophenol) would lead directly to the 5-methylbenzothiazole (B1590879) core. This precursor-based approach ensures that the methyl group is unambiguously located at the C5 position of the final product.
Purity and Scalability Considerations in this compound Production
The production of this compound with high purity and on a larger scale presents several methodological considerations.
Purity:
The purity of the final product is contingent on the successful execution and purification at each stage of the synthesis.
Precursor Purity: The purity of the 2-amino-5-methylbenzo[d]thiazole precursor is critical. Recrystallization is a common and effective method for purifying this intermediate. The use of adsorbents like activated carbon (Norit) can be employed to remove colored impurities. orgsyn.org The melting point of the precursor can serve as a preliminary indicator of its purity.
Final Product Purification: Purification of the final this compound is typically achieved through techniques such as recrystallization from an appropriate solvent system or column chromatography. The choice of solvent for recrystallization is crucial to ensure efficient removal of any unreacted starting materials or byproducts from the Sandmeyer reaction. Monitoring the purity can be accomplished using analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR, Mass Spectrometry). Commercial suppliers of similar compounds often report purities of greater than 95-97%.
Scalability:
Scaling up the synthesis of this compound from a laboratory to an industrial scale introduces several challenges and requires careful process optimization.
Reaction Conditions: The exothermic nature of both the thiourea (B124793) formation and the diazotization reaction needs to be carefully managed on a larger scale. Efficient heat transfer and temperature control are paramount to prevent runaway reactions and ensure consistent product quality. The addition rates of reagents, such as sulfuric acid and sodium nitrite, must be carefully controlled.
Workup and Isolation: The workup procedures, including extractions and filtrations, need to be adapted for larger volumes. The use of steam distillation to remove solvents like chlorobenzene, as described in the synthesis of the precursor, is a technique well-suited for larger scales. orgsyn.org
Safety: The handling of hazardous materials such as sulfuryl chloride and the management of potentially unstable diazonium salt intermediates are significant safety concerns that must be addressed with appropriate engineering controls and safety protocols.
Table of Research Findings
| Step | Reaction | Key Reagents | Typical Yield | Purity | Scalability Considerations |
| 1 | Precursor Synthesis | p-Toluidine, Sodium Thiocyanate, Sulfuric Acid, Sulfuryl Chloride | Good (based on analogous reactions) orgsyn.org | High after recrystallization | Exothermic reactions require careful temperature control; solvent removal via steam distillation is scalable. orgsyn.org |
| 2 | Iodination | 2-Amino-5-methylbenzo[d]thiazole, Sodium Nitrite, Sulfuric Acid, Potassium Iodide | Good (e.g., 75% for a similar reaction) nih.gov | >95-97% (typical for commercial products) | Diazonium salt instability requires careful handling; the reaction is known to be scalable. nih.gov |
Chemical Reactivity and Mechanistic Studies of 2 Iodo 5 Methylbenzo D Thiazole
Nucleophilic Aromatic Substitution (SNAr) Reactions at the 2-Position of 2-Iodo-5-methylbenzo[d]thiazole
Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing the 2-position of the benzothiazole (B30560) core. The reaction proceeds via a stepwise addition-elimination mechanism, where a nucleophile attacks the electron-deficient C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. Subsequent elimination of the iodide ion restores the aromaticity of the ring, yielding the substituted product.
The iodo group at the 2-position of the benzothiazole ring is an effective leaving group, allowing for its displacement by a wide range of nucleophiles. Thiolates are particularly effective nucleophiles in SNAr reactions due to their high nucleophilicity and polarizability. chemrxiv.org The reaction of this compound with various thiols under basic conditions readily produces 2-thioether-substituted benzothiazoles. Similarly, alkoxides can displace the iodo group to form 2-alkoxy-5-methylbenzo[d]thiazoles, although these reactions may require more forcing conditions or specifically activated substrates.
The versatility of this reaction allows for the introduction of diverse functionalities. For instance, reacting the substrate with sulfur nucleophiles is a common strategy for synthesizing bioactive thioether compounds. chemrxiv.org
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagents/Conditions | Product Structure | Product Name |
|---|---|---|---|
| Thiophenol | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-(phenylthio)-5-methylbenzo[d]thiazole | |
| Sodium Methoxide | Solvent (e.g., Methanol), Heat | 2-methoxy-5-methylbenzo[d]thiazole |
The presence of a substituent on the benzene (B151609) ring of the benzothiazole core significantly influences the rate of SNAr reactions. The 5-methyl group is an electron-donating group (EDG) through an inductive effect. In an SNAr reaction, the rate-determining step is typically the formation of the negatively charged Meisenheimer complex. Electron-donating groups destabilize this intermediate by intensifying the negative charge, thereby decreasing the reaction rate. youtube.com
Consequently, this compound is expected to be less reactive in SNAr reactions compared to its unsubstituted counterpart, 2-iodobenzo[d]thiazole. Conversely, the presence of an electron-withdrawing group on the benzene ring would activate the substrate towards nucleophilic attack by stabilizing the anionic intermediate. youtube.com The position of the methyl group does not affect the regioselectivity, as the attack is overwhelmingly directed at the C2 position due to the electronic activation provided by the heterocyclic ring and the presence of the leaving group.
The SNAr reaction of halo-heterocycles generally follows a two-step, addition-elimination mechanism. nih.gov
Addition Step (Rate-Determining): A nucleophile attacks the C2 carbon, breaking the aromaticity of the ring and forming a tetrahedral, anionic intermediate (Meisenheimer complex). This step is typically the slow, rate-determining step of the reaction. The stability of this intermediate is crucial; factors that stabilize it, such as electron-withdrawing groups, will increase the reaction rate. youtube.com
Transition Metal-Catalyzed Transformations of this compound
The carbon-iodine bond in this compound is highly susceptible to oxidative addition by low-valent transition metal complexes, particularly those of palladium. This reactivity makes it an excellent substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions.
Cross-coupling reactions provide a versatile and efficient method for elaborating the structure of this compound by creating new bonds at the C2 position.
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the iodo-benzothiazole with an organoboron reagent, typically an aryl or vinyl boronic acid or its ester, in the presence of a base. nih.govnih.gov It is one of the most widely used methods for forming C(sp²)-C(sp²) bonds.
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for vinylation of the benzothiazole core.
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the iodo-benzothiazole with a terminal alkyne. wikipedia.orgresearchgate.net The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.
Negishi Coupling: The Negishi coupling involves the reaction of the substrate with an organozinc reagent, catalyzed by a palladium or nickel complex. nih.gov It is known for its high functional group tolerance and reactivity.
These reactions generally proceed through a common catalytic cycle involving oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation (for Suzuki, Sonogashira, and Negishi) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orgnih.govlibretexts.org
Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Product Name |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-methyl-2-phenylbenzo[d]thiazole |
| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 5-methyl-2-styrylbenzo[d]thiazole |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-methyl-2-(phenylethynyl)benzo[d]thiazole |
While cross-coupling reactions functionalize the pre-activated C2 position, C-H functionalization offers a complementary and more atom-economical approach to modify the benzothiazole scaffold. In these reactions, the heterocyclic core itself can act as a directing group to activate and functionalize otherwise inert C-H bonds, often on the fused benzene ring.
Mechanistic Insights into Catalytic Cycles Involving this compound
The presence of an iodine atom at the C2 position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules by forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, represents a plausible and widely utilized catalytic cycle for this type of aryl iodide.
The catalytic cycle for the Suzuki-Miyaura coupling of this compound with an organoboron reagent (R-B(OH)₂) typically proceeds through three key steps:
Oxidative Addition : The cycle initiates with the oxidative addition of the this compound to a palladium(0) complex (Pd(0)Lₙ). libretexts.org This is often the rate-determining step. libretexts.org The C-I bond is cleaved, and the palladium center inserts itself, forming a new organopalladium(II) intermediate. libretexts.org The reactivity for this step generally follows the order I > Br > Cl for the halide. libretexts.org
Transmetalation : The organopalladium(II) intermediate then undergoes transmetalation. This step requires the presence of a base, which activates the organoboron compound to form a more nucleophilic boronate species. organic-chemistry.orgyoutube.com This activated species transfers its organic group (R) to the palladium center, displacing the iodide and forming a new diorganopalladium(II) complex. libretexts.org
Reductive Elimination : The final step is reductive elimination, where the two organic ligands on the palladium center (the benzothiazole moiety and the R group) couple and are expelled as the final product, 2-R-5-methylbenzo[d]thiazole. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org
This catalytic process highlights the utility of this compound as a building block for introducing the 5-methylbenzothiazol-2-yl moiety into various molecular scaffolds.
Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description | Reactants | Intermediates/Products |
| Oxidative Addition | Insertion of Pd(0) into the Carbon-Iodine bond. | This compound, Pd(0)Lₙ | (5-methylbenzo[d]thiazol-2-yl)palladium(II) iodide complex |
| Transmetalation | Transfer of an organic group from the boron reagent to the palladium center. | Organopalladium(II) intermediate, Organoboronic acid, Base | Diorganopalladium(II) complex |
| Reductive Elimination | Formation of a new C-C bond and regeneration of the catalyst. | Diorganopalladium(II) complex | 2-Substituted-5-methylbenzo[d]thiazole, Pd(0)Lₙ |
Electrophilic Substitution Reactions on the Benzene Ring of this compound
Halogenation, Nitration, and Sulfonation Studies
Specific experimental studies detailing the halogenation, nitration, or sulfonation directly on the this compound substrate are not extensively documented in publicly available literature. However, the expected reactivity can be inferred from the general behavior of substituted aromatic systems under standard electrophilic aromatic substitution (EAS) conditions.
Halogenation would typically involve reacting the substrate with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).
Nitration is generally achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the active electrophile.
Sulfonation usually employs fuming sulfuric acid (H₂SO₄ with dissolved SO₃) to introduce a sulfonic acid group (-SO₃H) onto the aromatic ring.
The primary challenge in these reactions is controlling the regioselectivity, which is dictated by the electronic effects of the substituents already present on the benzothiazole ring system.
Regiochemical Control and Substituent Effects of Methyl and Thiazole (B1198619) Ring
The regiochemical outcome of electrophilic substitution on the benzene portion of this compound is governed by the combined directing effects of the C5-methyl group and the fused thiazole ring.
Methyl Group (C5-CH₃) : The methyl group is an electron-donating group (EDG) through induction and hyperconjugation. As an activating group, it increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. youtube.com It is a strong ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho (C4, C6) and para (not applicable) to itself. youtube.comlibretexts.org
Fused Thiazole Ring : The benzothiazole ring system, as a whole, is considered to be electron-withdrawing and thus deactivating towards the benzene ring in electrophilic aromatic substitutions. nih.govwikipedia.org This is due to the electronegativity of the nitrogen and sulfur heteroatoms. Deactivating groups generally direct incoming electrophiles to the meta position relative to their points of attachment. In this fused system, the deactivating influence would make substitution on the benzene ring more difficult compared to benzene itself.
Table 2: Analysis of Substituent Directing Effects
| Substituent | Position | Electronic Effect | Directing Influence |
| -CH₃ | C5 | Electron-Donating (Activating) | Ortho, Para (to C4, C6) |
| Fused Thiazole | - | Electron-Withdrawing (Deactivating) | Tends to disfavor substitution on the benzene ring |
Oxidation and Reduction Chemistry of this compound
Oxidation at the Sulfur Atom of the Thiazole Ring
The sulfur atom in the thiazole ring of this compound is susceptible to oxidation. This transformation is a common reaction for benzothiazole derivatives and can yield two primary products: the corresponding sulfoxide (B87167) and sulfone. nsf.govnih.gov
The oxidation typically proceeds in a stepwise manner. Milder oxidation conditions will selectively oxidize the sulfide (B99878) to a sulfoxide (a sulfur atom double-bonded to one oxygen atom). The use of stronger oxidizing agents or harsher conditions can lead to further oxidation to the sulfone (a sulfur atom double-bonded to two oxygen atoms). researchgate.net Common reagents used for such transformations include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and other peroxy acids. organic-chemistry.org The formation of these oxidized derivatives can significantly alter the electronic properties and biological activity of the molecule. For instance, benzothiazole sulfones have been studied as reactive templates for biothiols. nsf.govnih.gov
Table 3: Potential Oxidation Products
| Product Name | Structure | Typical Reagents |
| This compound 1-oxide | Benzothiazole-S-oxide | H₂O₂ (controlled), m-CPBA (1 equiv.) |
| This compound 1,1-dioxide | Benzothiazole-S,S-dioxide | H₂O₂ (excess), KMnO₄ |
Reductive Transformations of the Benzothiazole Moiety
The this compound molecule offers sites for reductive transformations, most notably at the carbon-iodine bond.
Reductive Dehalogenation : The C2-I bond is susceptible to cleavage under reductive conditions. Studies on the parent 2-iodobenzothiazole (B74616) have shown that it can be quantitatively reduced to benzothiazole using reagents like alkanethiols in methanol. rsc.org This reaction proceeds via a mechanism that can be catalyzed by the acid produced during the reaction. rsc.org Applying similar conditions to this compound would be expected to yield 5-methylbenzo[d]thiazole, effectively removing the iodine atom.
Reduction of the Heterocyclic Ring : The reduction of the thiazole ring itself is a more challenging transformation that typically requires more vigorous conditions, such as high-pressure hydrogenation or the use of potent reducing agents. Such reductions are less common than the functionalization or removal of the iodo-substituent. The 1,4-benzothiazine ring system is known to undergo ring contraction to the more stable 1,3-benzothiazole system, but this is a rearrangement rather than a reduction of the pre-formed benzothiazole core. nih.gov Therefore, the most synthetically accessible reductive pathway for this compound is the selective removal of the iodine atom.
Derivatization and Functionalization of this compound
The this compound scaffold is a valuable building block in synthetic organic and medicinal chemistry. Its utility stems from the presence of a reactive carbon-iodine bond at the 2-position of the benzothiazole ring system. This C-I bond provides a key site for a variety of chemical transformations, particularly transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular frameworks. The methyl group at the 5-position also influences the electronic properties and steric environment of the molecule, which can affect its reactivity and the properties of its derivatives.
The iodo-substituent at the 2-position of this compound acts as an excellent leaving group, making it a prime substrate for a wide array of palladium- and copper-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds, thus allowing for extensive derivatization.
Palladium-Catalyzed Cross-Coupling Reactions: The versatility of 2-halobenzothiazoles in palladium-catalyzed reactions allows for the synthesis of a multitude of derivatives. By analogy, this compound is an ideal precursor for reactions such as:
Suzuki Coupling: Reaction with aryl or vinyl boronic acids or esters to form 2-aryl- or 2-vinyl-5-methylbenzo[d]thiazoles. These derivatives are of significant interest in materials science and medicinal chemistry.
Sonogashira Coupling: Coupling with terminal alkynes to yield 2-alkynyl-5-methylbenzo[d]thiazoles. This reaction introduces a linear, rigid alkyne linker, which is useful for constructing extended π-systems or as a precursor for further transformations.
Heck Coupling: Reaction with alkenes to introduce vinyl groups at the 2-position.
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with various amines, leading to 2-amino-5-methylbenzo[d]thiazole derivatives, a common scaffold in bioactive molecules.
C-S Coupling: Reaction with thiols to generate 2-thioether-substituted benzothiazoles, which are important in pharmaceutical and agricultural applications. nih.gov
The general conditions for these transformations typically involve a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a suitable ligand (e.g., phosphines), and a base in an organic solvent. The reactivity of the C-I bond makes these reactions highly efficient under relatively mild conditions.
Copper-Catalyzed Reactions: Ullmann-type coupling reactions, often catalyzed by copper, provide another avenue for functionalization. These are particularly useful for forming C-N, C-O, and C-S bonds, often under conditions complementary to palladium-catalyzed methods. For instance, copper-catalyzed coupling with imidazoles or other heterocycles can lead to complex N-fused heterocyclic systems. bohrium.comresearchgate.net
The table below summarizes representative coupling reactions applicable to this compound for the synthesis of complex derivatives, based on established methods for related halo-thiazoles.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Class |
| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-Aryl-5-methylbenzo[d]thiazoles |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-Alkynyl-5-methylbenzo[d]thiazoles |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | 2-(Dialkylamino)-5-methylbenzo[d]thiazoles |
| C-S Coupling | Thiol (RSH) | Pd(OAc)₂, Ligand (e.g., Xantphos), Base | 2-(Alkyl/Arylthio)-5-methylbenzo[d]thiazoles |
| Ullmann Coupling | Imidazole | CuI, Ligand (e.g., 1,10-phenanthroline), Base | 2-(Imidazol-1-yl)-5-methylbenzo[d]thiazoles |
The structure-activity relationship (SAR) and structure-reactivity relationship of benzothiazole derivatives are subjects of intense study, particularly in the context of medicinal chemistry and materials science. benthamscience.com The derivatization of the this compound core allows for systematic modifications to probe these relationships.
Influence of the C-2 Substituent: The substituent at the 2-position of the benzothiazole ring is a critical determinant of the molecule's biological activity and chemical properties. benthamscience.com
Reactivity: The nature of the group introduced in place of iodine dictates subsequent reactivity. For example, introducing an amino group via Buchwald-Hartwig amination creates a nucleophilic center, while a formyl group introduced via a suitable coupling partner would provide an electrophilic site for further condensation reactions.
Biological Activity: In medicinal chemistry, the C-2 position is a key point for interaction with biological targets. SAR studies on various benzothiazole series have shown that introducing different aryl, heteroaryl, or alkylamino groups at this position can drastically alter potency and selectivity for targets such as enzymes or receptors. d-nb.infonih.gov For example, different substitutions can modulate properties like hydrogen bonding capacity, steric bulk, and electronic distribution, all of which are crucial for ligand-receptor binding.
Influence of the C-5 Methyl Group: The methyl group on the benzene portion of the heterocycle also plays a significant role.
Electronic Effects: As an electron-donating group, the methyl substituent at the 5-position slightly increases the electron density of the aromatic system. This can influence the reactivity of the benzothiazole ring, for instance, by affecting the rate of electrophilic aromatic substitution or modulating the redox potential of the molecule.
Steric and Lipophilic Effects: The methyl group adds steric bulk and increases the lipophilicity of the molecule. In the context of SAR, this can impact how the molecule fits into a binding pocket and its ability to cross cell membranes. Reviews on benzothiazole derivatives indicate that substitution on the benzene ring is a key factor in modulating biological activity. benthamscience.com
The systematic derivatization of this compound allows researchers to fine-tune these structural features to optimize a desired property, whether it be catalytic activity, fluorescence, or biological efficacy.
The following table outlines general structure-reactivity principles for derivatives of this compound.
| Structural Feature | Modification | Potential Impact on Reactivity/Properties | Relevant Research Area |
| C-2 Position | Replacement of Iodine with Aryl/Heteroaryl groups | Modulation of electronic properties (π-conjugation), potential for fluorescence, altered biological target affinity. | Materials Science, Medicinal Chemistry benthamscience.comnih.gov |
| C-2 Position | Replacement of Iodine with Amino/Amido groups | Introduction of H-bond donors/acceptors, altered solubility, significant changes in biological activity. | Medicinal Chemistry nih.gov |
| C-5 Position | Presence of Methyl Group | Increased lipophilicity, steric influence on binding, slight electron-donating effect on the ring system. | Pharmacokinetics, SAR Studies benthamscience.com |
Advanced Spectroscopic and Structural Elucidation of 2 Iodo 5 Methylbenzo D Thiazole
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.
The 1H NMR spectrum of 2-Iodo-5-methylbenzo[d]thiazole reveals distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing iodine atom and the electron-donating methyl group, as well as the heterocyclic benzothiazole (B30560) core. In a typical solvent like DMSO-d6, the methyl protons are expected to appear as a singlet, while the aromatic protons will exhibit a more complex splitting pattern due to spin-spin coupling.
The 13C NMR spectrum provides complementary information, with signals for each unique carbon atom in the molecule. The carbon attached to the iodine atom (C2) is expected to be significantly deshielded. The chemical shifts of the aromatic carbons are influenced by the substituents and their positions on the benzothiazole ring.
Two-dimensional (2D) NMR techniques are crucial for unambiguous assignments. Correlation Spectroscopy (COSY) establishes proton-proton coupling networks, helping to identify adjacent protons in the aromatic ring. Heteronuclear Multiple Quantum Coherence (HMQC) correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between protons and carbons. These correlations are instrumental in assembling the complete molecular structure.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| CH3 | ~2.4 | ~21 |
| H4 | ~7.8 | ~122 |
| H6 | ~7.2 | ~127 |
| H7 | ~7.9 | ~125 |
| C2 | - | ~105 |
| C4 | - | ~122 |
| C5 | - | ~138 |
| C6 | - | ~127 |
| C7 | - | ~125 |
| C7a | - | ~152 |
| C3a | - | ~135 |
Note: These are approximate values and can vary based on the solvent and experimental conditions.
For this compound, the benzothiazole ring system is planar. Therefore, stereochemical considerations are not applicable in the same way as for chiral molecules. Conformational analysis primarily relates to the orientation of the methyl group, which is generally assumed to have free rotation. Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to probe through-space interactions between the methyl protons and nearby aromatic protons, confirming their spatial proximity, although significant conformational isomers are not expected for this rigid molecule.
Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)
Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of a molecule.
The FTIR and Raman spectra of this compound are characterized by a series of absorption bands corresponding to specific functional groups and vibrational modes of the entire molecule.
Key expected vibrational frequencies include:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm-1 region. Aliphatic C-H stretching from the methyl group will be observed around 2950-2850 cm-1.
C=N and C=C stretching: The stretching vibrations of the C=N bond within the thiazole (B1198619) ring and the C=C bonds of the benzene (B151609) ring are expected in the 1650-1450 cm-1 range. These bands are characteristic of the benzothiazole core structure.
C-N stretching: The C-N stretching vibration is typically found in the 1350-1250 cm-1 region.
C-S stretching: The C-S stretching vibration is generally weaker and appears in the 800-600 cm-1 range.
C-I stretching: The C-I stretching vibration is expected to appear at lower frequencies, typically in the 600-500 cm-1 range, due to the heavy iodine atom.
Methyl group deformations: The methyl group will exhibit characteristic bending (deformation) vibrations around 1450 cm-1 (asymmetrical) and 1375 cm-1 (symmetrical).
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm-1) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2950 - 2850 |
| C=N / C=C Stretch | 1650 - 1450 |
| CH3 Bend | 1450, 1375 |
| C-N Stretch | 1350 - 1250 |
| C-S Stretch | 800 - 600 |
| C-I Stretch | 600 - 500 |
In the solid state, intermolecular interactions such as π-π stacking and weak hydrogen bonds can influence the vibrational frequencies. Subtle shifts in the positions and broadening of certain bands in the FTIR and Raman spectra, particularly those associated with the aromatic ring, can provide evidence for these interactions. Comparing the spectra of the compound in the solid state versus in a dilute solution can help to identify these intermolecular effects.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M+•) corresponding to its exact molecular weight. The presence of iodine, with its characteristic isotopic pattern, would not be readily observed as iodine is monoisotopic (127I). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of the molecular formula.
The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this compound could include:
Loss of an iodine radical (•I): This would result in a significant fragment ion at [M - 127]+.
Loss of a methyl radical (•CH3): This would lead to a fragment at [M - 15]+.
Fission of the thiazole ring: Cleavage of the thiazole ring can lead to various smaller fragment ions, providing further clues about the connectivity of the molecule. For instance, the loss of HCN or CS is a common fragmentation pathway for thiazole-containing compounds.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | m/z (Mass-to-Charge Ratio) | Description |
| [C8H6INS]+• | 275 | Molecular Ion |
| [C8H6NS]+ | 148 | Loss of •I |
| [C7H3INS]+ | 260 | Loss of •CH3 |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-resolution mass spectrometry is a critical tool for the unambiguous identification of this compound. This technique provides a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental composition with a high degree of confidence.
For this compound, the molecular formula is C₈H₆INS. HRMS analysis confirms this composition by measuring the exact mass of the molecular ion. The presence of iodine and sulfur isotopes also imparts a characteristic isotopic pattern in the mass spectrum, which serves as an additional verification of the elemental formula, distinguishing the compound from isomers or other molecules with a similar nominal mass.
Study of Ion Fragmentation Patterns to Infer Structural Details
Mass spectrometry not only provides the molecular weight but also offers significant insight into the compound's structure through the analysis of its fragmentation patterns. When the molecular ion of this compound is subjected to energy, it breaks apart into smaller, characteristic fragment ions.
A primary and diagnostic fragmentation pathway for this molecule involves the cleavage of the carbon-iodine bond. This is due to the relative weakness of the C–I bond compared to the bonds within the heterocyclic ring system. This fragmentation results in the loss of an iodine radical (I•), producing a prominent fragment ion corresponding to the 2-methyl-1,3-benzothiazole cation.
Further fragmentation can occur, including the cleavage of the methyl group from the thiazole ring. The stability of the benzothiazole ring system means that it often remains intact during initial fragmentation events. By analyzing the mass-to-charge ratio (m/z) of these fragments, researchers can piece together the structural arrangement of the original molecule. The most stable fragment ion typically results in the tallest peak in the spectrum, known as the base peak.
X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements (if available)
Based on analogous structures, the benzothiazole core of this compound is expected to be essentially planar. nih.gov The planarity of this fused ring system is a crucial factor in its electronic properties and its ability to participate in intermolecular interactions.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
Should crystallographic data become available, a detailed analysis would provide precise measurements of all covalent bond lengths, bond angles, and torsion angles within the this compound molecule. This data would definitively establish the geometry of the fused benzothiazole ring, confirming the lengths of the sulfur-carbon and carbon-nitrogen bonds within the thiazole ring, which are known to have partial double-bond character. nih.gov
The analysis would also detail the geometry of the substituents, including the C–I and C–CH₃ bond lengths and their precise angles relative to the aromatic ring. Torsion angles would describe the degree of twist, if any, between the plane of the benzothiazole system and its substituents, although significant deviation from planarity is not expected for this molecule. nih.gov
Analysis of Supramolecular Interactions (e.g., Halogen Bonding)
The study of the crystal lattice of this compound would reveal the network of non-covalent interactions that stabilize the solid-state structure. A key interaction expected for this molecule is halogen bonding. The iodine atom, due to a phenomenon known as the σ-hole, can act as a Lewis acid and form a directional, attractive interaction with a Lewis base, such as the nitrogen atom of a neighboring molecule (C–I···N). nih.gov
In addition to halogen bonds, the planar aromatic rings are likely to facilitate π–π stacking interactions, where the electron-rich π systems of adjacent molecules align. nih.gov These interactions, along with weaker van der Waals forces, would combine to create a stable, three-dimensional supramolecular architecture. The analysis of these forces is fundamental to understanding the material's physical properties.
Theoretical and Computational Chemistry of 2 Iodo 5 Methylbenzo D Thiazole
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations provide fundamental insights into the electronic nature of a molecule. For benzothiazole (B30560) derivatives, these studies are typically performed using DFT with functionals such as B3LYP and basis sets like 6-311++G(d,p), which offer a reliable balance between computational cost and accuracy. nbu.edu.saresearchgate.net
Table 1: Predicted Geometrical Parameters for 2-Iodo-5-methylbenzo[d]thiazole (Illustrative) Note: These are hypothetical values based on typical DFT calculations for related benzothiazole derivatives.
| Parameter | Predicted Value |
| C=N Bond Length (Thiazole Ring) | ~ 1.30 - 1.34 Å |
| C-S Bond Length (Thiazole Ring) | ~ 1.75 - 1.79 Å |
| C-I Bond Length | ~ 2.08 - 2.12 Å |
| C-C Bond Length (Benzene Ring) | ~ 1.39 - 1.42 Å |
| Benzothiazole-Phenyl Dihedral Angle | < 5° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com
For this compound, the HOMO is expected to be delocalized over the entire benzothiazole ring system, particularly the electron-rich benzene (B151609) and sulfur moieties. The LUMO is likely to be distributed across the π-conjugated system, with significant contributions from the thiazole (B1198619) portion. A smaller HOMO-LUMO gap suggests higher reactivity and easier electronic transitions. mdpi.com In substituted benzothiazoles, this energy gap typically ranges from 3.95 to 4.73 eV. nbu.edu.samdpi.com The presence of the electron-donating methyl group and the electron-withdrawing (and bulky) iodo group will modulate this gap.
Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) Note: Values are hypothetical, based on typical ranges for substituted benzothiazoles.
| Orbital | Energy (eV) |
| HOMO | ~ -5.8 to -6.2 eV |
| LUMO | ~ -1.5 to -1.9 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 4.5 eV |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. mdpi.comscirp.org The map uses a color scale where red indicates regions of high electron density (negative potential), typically associated with lone pairs on heteroatoms, and blue indicates regions of low electron density (positive potential), usually around hydrogen atoms or electron-deficient centers. mdpi.com
In the MEP map of this compound, the most negative potential (red/yellow) is expected to be localized around the nitrogen atom of the thiazole ring due to its lone pair of electrons, making it a primary site for electrophilic attack. asianpubs.org The region around the iodine atom may also exhibit negative potential. Positive potential (blue) would likely be found on the hydrogen atoms of the methyl group and the benzene ring, indicating susceptibility to nucleophilic attack. mdpi.com
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational chemistry is instrumental in predicting spectroscopic properties, which can then be compared with experimental results to confirm molecular structures and validate the theoretical models used.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. mdpi.com For this compound, the calculations would predict distinct signals for the aromatic protons, with their shifts influenced by the electronic effects of the methyl and iodo substituents. The carbon atoms, particularly C2 (bonded to iodine) and C5 (bonded to the methyl group), are expected to show significant shifts in the ¹³C NMR spectrum. uq.edu.au
Vibrational Spectroscopy (IR): Theoretical vibrational frequencies can be calculated to simulate the infrared (IR) spectrum. These calculations help in assigning the various vibrational modes of the molecule. mdpi.com Key predicted frequencies for this compound would include C=N stretching of the thiazole ring, C-H stretching and bending of the aromatic and methyl groups, and vibrations associated with the C-I bond. nbu.edu.sa
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nbu.edu.sa The calculations yield the absorption wavelengths (λmax) and oscillator strengths, which correspond to electronic transitions, primarily from the HOMO to the LUMO (π → π* transitions). scirp.org For substituted benzothiazoles, these absorptions typically occur in the UV region, around 230-370 nm. nbu.edu.sa
Table 3: Predicted Spectroscopic Data for this compound (Illustrative) Note: These are hypothetical values based on computational studies of related compounds.
| Spectroscopic Data | Predicted Values |
| ¹H NMR (ppm) | Aromatic H: ~7.0-8.0 ppm; Methyl H: ~2.4-2.6 ppm |
| ¹³C NMR (ppm) | Aromatic C: ~110-155 ppm; C-I: ~90-110 ppm; Methyl C: ~20-22 ppm |
| IR (cm⁻¹) | C=N stretch: ~1600-1640 cm⁻¹; C-H (aromatic) stretch: ~3000-3100 cm⁻¹; C-I stretch: ~500-600 cm⁻¹ |
| UV-Vis λmax (nm) | ~250 nm, ~290 nm, ~330 nm |
The ultimate test of a computational model is the comparison of its predictions with experimental data. A strong correlation between calculated and observed spectroscopic data provides confidence in the accuracy of the computed molecular structure and electronic properties. mdpi.com For instance, the calculated ¹H and ¹³C NMR chemical shifts are often plotted against experimental values, with a high correlation coefficient indicating an excellent model. Similarly, the main features of a calculated IR or UV-Vis spectrum should align well with the experimental spectrum, aiding in the definitive assignment of spectral bands. nbu.edu.samdpi.com This validation process is crucial for establishing a reliable theoretical foundation for understanding the chemical behavior of molecules like this compound.
Reaction Mechanism Modeling and Transition State Characterization
The reactivity of this compound is largely dictated by the nature of the carbon-iodine bond at the 2-position of the benzothiazole ring. Computational modeling is a powerful tool to elucidate the intricate details of its reactions, particularly nucleophilic substitution, which is a key transformation for this class of compounds.
Computational Exploration of Nucleophilic Substitution Pathways at the 2-Position
While specific computational studies exclusively focused on this compound are not extensively documented in the reviewed literature, the principles of nucleophilic aromatic substitution (SNAr) on related 2-halobenzothiazoles can be extrapolated. The presence of the electron-withdrawing benzothiazole ring system facilitates nucleophilic attack at the C2 position.
Computational studies on analogous systems, such as 2-chlorobenzothiazole, indicate that nucleophilic substitution reactions are plausible. These reactions involve the attack of a nucleophile on the electrophilic C2 carbon, leading to the displacement of the iodide ion. The reaction can proceed through a concerted mechanism or a stepwise pathway involving a Meisenheimer-like intermediate. DFT calculations can be employed to map the potential energy surface for these pathways.
Energetic Profiles and Activation Barriers for Key Transformations
For a typical SNAr reaction, DFT calculations can determine the energies of the reactants, transition states, intermediates, and products. The activation barrier is the energy difference between the reactants and the highest energy transition state.
Table 1: Hypothetical Energetic Profile for Nucleophilic Substitution on this compound with a Generic Nucleophile (Nu-)
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nu-) | 0 |
| Transition State 1 (TS1) | [Calculated Value] |
| Meisenheimer-like Intermediate | [Calculated Value] |
| Transition State 2 (TS2) | [Calculated Value] |
| Products (2-Nu-5-methylbenzo[d]thiazole + I-) | [Calculated Value] |
Note: The values in this table are placeholders and would need to be determined through specific quantum chemical calculations.
The height of the activation barriers (represented by the energies of TS1 and TS2) would determine the rate of the reaction. The relative stability of the Meisenheimer-like intermediate would influence whether the reaction proceeds in a stepwise or concerted manner.
Beyond nucleophilic substitution, other transformations could be computationally investigated. For instance, studies on 2-iodobenzothiazole (B74616) have explored its photochemistry, revealing pathways involving radical intermediates upon UV irradiation. nih.gov Similar computational investigations could predict the photolytic stability and reactivity of this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound, including its conformational flexibility and interactions with other molecules. While specific MD simulations for this compound are not found in the current literature, the methodology is broadly applicable.
An MD simulation would model the movement of atoms in the molecule over time, based on a classical force field. This can provide insights into:
Conformational Preferences: Although the benzothiazole ring is largely planar and rigid, the orientation of the methyl group and the vibrational modes of the C-I bond can be analyzed.
Intermolecular Interactions: In a condensed phase (liquid or solid) or in solution, MD simulations can reveal how molecules of this compound interact with each other and with solvent molecules. This is crucial for understanding its physical properties like solubility and melting point.
Binding Interactions: If this molecule were to be studied as a ligand for a biological target, MD simulations could be used to explore its binding mode, stability within a binding pocket, and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern its affinity. While studies have performed MD simulations on other benzothiazole derivatives as enzyme inhibitors, this specific compound has not been the subject of such investigations.
Applications of 2 Iodo 5 Methylbenzo D Thiazole in Materials Science and Advanced Technologies
Incorporation of 2-Iodo-5-methylbenzo[d]thiazole into Organic Electronic Materials
Thiazole-based organic semiconductors have been the focus of intensive research for their use in organic electronics. nih.gov The electron-accepting nature of the thiazole (B1198619) heterocycle makes it a valuable component in designing materials for various electronic devices. nih.gov
While specific research on the direct incorporation of this compound into organic electronic materials is limited, the broader class of thiazole and benzothiazole (B30560) derivatives has demonstrated significant potential in this field. nih.gov The general synthetic accessibility and the ability to tune the electronic properties through substitution make them attractive candidates for creating novel organic semiconductors. rsc.orgresearchgate.net
Design and Synthesis of Photochromic Dithienylethenes Featuring this compound Units
Currently, there is no specific scientific literature available detailing the design and synthesis of photochromic dithienylethenes that feature this compound units. Research in this area has utilized other benzothiazole derivatives.
Role of the Iodo-Benzothiazole Moiety in Modulating Electronic and Optical Properties
The introduction of an iodine atom onto the benzothiazole core is expected to significantly modulate the electronic and optical properties of the resulting materials. The heavy iodine atom can enhance spin-orbit coupling, which can facilitate intersystem crossing. This property is particularly relevant in the design of materials for applications such as photodynamic therapy and phosphorescent organic light-emitting diodes (OLEDs).
Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
There is a lack of specific research demonstrating the application of this compound in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). However, the broader family of thiazole-containing compounds has been explored for these applications. nih.govresearchgate.net For instance, carbazole (B46965) derivatives, another class of heterocyclic compounds, are widely used in OLEDs due to their excellent hole-transporting properties and high thermal stability. mdpi.com Thiazolo[5,4-d]thiazole-based materials have also shown promise as building blocks for semiconductors in plastic electronics, including OPVs. rsc.org These examples suggest the potential utility of benzothiazole derivatives like this compound in these fields, pending further research and development.
Utilization in Advanced Functional Dyes and Pigments
The benzothiazole core is a well-known chromophore present in many synthetic dyes. The extended π-system and the presence of heteroatoms confer intrinsic color and fluorescence properties to these molecules.
Synthesis of Chromophores and Fluorophores Incorporating this compound
Detailed synthetic procedures for creating chromophores and fluorophores specifically from this compound are not extensively documented in publicly accessible scientific literature. General methods for the synthesis of benzothiazole derivatives often involve the reaction of 2-aminothiophenols with various reagents to form the thiazole ring. nih.gov The synthesis of this compound itself would likely start from a corresponding substituted aniline (B41778) precursor. A patent for the synthesis of a related compound, 5-iodo-2-methylbenzimidazole, outlines a process involving the iodination of o-nitroaniline followed by reduction and cyclization. google.com A similar strategy could potentially be adapted for the synthesis of the target benzothiazole.
Investigation of Absorption and Emission Characteristics in Different Environments
Comprehensive studies on the absorption and emission characteristics of dyes derived from this compound in various solvent environments are not available. Such studies are crucial for understanding the solvatochromic behavior and for tailoring the photophysical properties for specific applications.
Role in Catalysis and Ligand Design
The unique structural and electronic properties of this compound make it a valuable building block in the design of sophisticated catalytic systems. Its applications are particularly notable in the formation of N-Heterocyclic Carbene (NHC) ligands and their subsequent coordination with transition metals.
This compound as a Precursor for N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic Carbenes (NHCs) have become a dominant class of ligands in transition metal catalysis due to their strong σ-donating properties and tunable steric environments. nih.govbeilstein-journals.org The benzothiazole framework, a key feature of this compound, is instrumental in the synthesis of thiazol-2-ylidenes, a specific type of NHC. nih.gov These thiazole-based NHCs are noted for their enhanced π-electrophilicity, which can lead to highly active carbene ligands for various chemical transformations. nih.gov
The synthesis of NHC ligands often begins with azolium salts, which can be prepared from precursors like this compound. scripps.edu The general route involves the quaternization of the heterocyclic nitrogen atom, followed by deprotonation to generate the free carbene. This carbene can then be trapped by a metal center. An alternative to deprotonation is the abstraction of a chloronium ion from 2-chloroazolium salts using electron-rich phosphines to yield free NHCs. nih.gov The iodo-substituent at the 2-position of this compound offers a reactive site for transformations that can lead to the formation of the corresponding thiazolium salt, the direct precursor to the NHC ligand.
The resulting NHC ligands derived from the benzothiazole core can be sterically and electronically tuned by modifying the substituents on the benzothiazole ring. The methyl group at the 5-position of this compound, for instance, influences the electronic properties of the resulting ligand. scripps.edu
Coordination Chemistry with Transition Metals for Catalytic Applications
The coordination of benzothiazole derivatives with transition metal ions is a well-established area of study. umich.edu Benzothiazoles can coordinate to metals through the nitrogen atom of the thiazole ring, and in some cases, through other donor atoms present in substituents. umich.edu The NHC ligands derived from this compound form strong coordinate bonds with a variety of transition metals, including palladium, gold, and copper. beilstein-journals.orgcarbene.demdpi.com
These metal-NHC complexes have shown significant catalytic activity in a range of organic reactions. For example, palladium-NHC complexes are widely used in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. scripps.edu Gold-NHC complexes have demonstrated utility in various catalytic transformations, and their cytotoxic activities have also been investigated. carbene.de Furthermore, copper-NHC complexes have been explored for their catalytic applications in organic synthesis. beilstein-journals.org
Emerging Applications in Sensors and Probes (Non-biological)
The inherent fluorescence and reactive nature of the benzothiazole scaffold make it a promising candidate for the development of chemical sensors and probes for environmental and industrial applications.
Development of Selective Receptors for Anions or Cations in Chemical Sensing
While specific research on this compound as a direct receptor for anions or cations is limited, the broader class of benzothiazole derivatives has shown significant promise in this area. The nitrogen and sulfur atoms within the benzothiazole ring system can act as binding sites for metal ions. umich.edu The development of thiazole- and thiadiazole-based metal-organic frameworks (MOFs) and coordination polymers highlights the ability of these heterocycles to coordinate with various metal cations, which is a fundamental aspect of cation sensing. mdpi.com
The design of selective receptors often involves functionalizing the core benzothiazole structure with specific recognition units. For instance, the iodo group in this compound could be displaced by or participate in reactions to introduce moieties capable of selectively binding with specific anions or cations. The principle of using heterocyclic compounds to create selective binding pockets is a well-established strategy in sensor design.
Exploration of Fluorescent Probes for Environmental or Industrial Monitoring
Benzothiazole derivatives are known to exhibit fluorescence, a property that is highly advantageous for the development of "turn-on" or "turn-off" fluorescent probes. researchgate.netmdpi.com These probes can signal the presence of a target analyte through a change in their fluorescence intensity or wavelength. 2-(2'-hydroxyphenyl)benzothiazole (HBT) and its derivatives are classic examples of fluorophores that exhibit excited-state intramolecular proton transfer (ESIPT), leading to strong fluorescence. mdpi.com
The functionalization of the benzothiazole core is key to creating probes for specific analytes. For example, benzothiazole-based fluorescent probes have been developed for the detection of pH variations, which is crucial for many industrial processes. nih.gov Probes have also been designed for detecting specific substances like hydrogen peroxide and thiophenols in environmental samples. researchgate.netnih.gov
The synthesis of such probes often involves coupling the benzothiazole moiety with a reactive group that can selectively interact with the target analyte. The presence of the iodo and methyl groups on the this compound scaffold provides handles for synthetic modification, allowing for the attachment of various recognition and signaling units to tailor the probe for specific environmental or industrial monitoring tasks.
Future Research Directions and Outlook for 2 Iodo 5 Methylbenzo D Thiazole Chemistry
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of functionalized benzothiazoles is a cornerstone of medicinal and materials chemistry. mdpi.comnih.gov Future research concerning 2-Iodo-5-methylbenzo[d]thiazole is likely to prioritize the development of more efficient, sustainable, and economically viable synthetic protocols. While traditional methods for benzothiazole (B30560) synthesis often involve the condensation of 2-aminothiophenols with various carbonyl compounds, contemporary research is shifting towards greener alternatives. mdpi.comnih.gov
Key areas for future exploration include:
Catalyst-Free and Solvent-Free Reactions: Inspired by recent advancements in green chemistry, the development of catalyst- and solvent-free methods for the synthesis and functionalization of this compound is a significant goal. tandfonline.com Techniques such as microwave-assisted synthesis and reactions in aqueous media or under solid-phase conditions could offer substantial improvements in terms of environmental impact and operational simplicity. mdpi.com
Photoredox Catalysis: Visible-light-driven photoredox catalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under mild conditions. Future studies could explore the use of photoredox catalysis for both the synthesis of the this compound core and its subsequent derivatization, potentially enabling unprecedented transformations.
Flow Chemistry: The application of continuous flow technology to the synthesis of this compound and its derivatives could offer enhanced control over reaction parameters, improved safety, and facile scalability, which is crucial for industrial applications.
Iodine-Mediated Cyclizations: The use of molecular iodine as a catalyst for the synthesis of benzothiazole derivatives represents an economical and environmentally benign approach. nih.govrsc.orgresearchgate.net Further investigation into iodine-catalyzed intramolecular cyclizations could lead to more direct and efficient routes to this compound and related structures.
Discovery of Unprecedented Reactivity Patterns and Mechanistic Insights
The carbon-iodine (C-I) bond in this compound is a key functional handle for a plethora of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. Future research will likely focus on expanding the repertoire of these reactions and gaining a deeper mechanistic understanding of the underlying processes.
Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira, Suzuki, and Heck reactions are powerful methods for forming new carbon-carbon bonds. The application of these reactions to this compound can provide access to a vast array of substituted benzothiazoles with tailored electronic and steric properties. Future work could focus on developing more active and robust catalyst systems that operate under milder conditions and tolerate a wider range of functional groups.
C-H Functionalization: Direct C-H functionalization has become a paradigm-shifting strategy in organic synthesis. Investigating the regioselective C-H functionalization of the benzothiazole core in this compound, alongside the reactivity of the C-I bond, would open up new avenues for creating complex molecular architectures.
Mechanistic Studies: A thorough understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods. Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of reactions involving this compound. This includes studying the kinetics, intermediates, and transition states of key transformations. Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the electronic properties and reactivity of this molecule and its derivatives. nih.govorgchemres.orgresearchgate.netresearchgate.netkfupm.edu.sa
Below is a table illustrating the potential of palladium-catalyzed cross-coupling reactions with this compound as a substrate.
| Coupling Reaction | Coupling Partner | Potential Product Class | Catalyst System (Example) |
| Suzuki Coupling | Arylboronic acid | 2-Aryl-5-methylbenzo[d]thiazoles | Pd(PPh₃)₄ / Base |
| Sonogashira Coupling | Terminal alkyne | 2-Alkynyl-5-methylbenzo[d]thiazoles | PdCl₂(PPh₃)₂ / CuI / Base |
| Heck Coupling | Alkene | 2-Alkenyl-5-methylbenzo[d]thiazoles | Pd(OAc)₂ / Ligand / Base |
| Buchwald-Hartwig Amination | Amine | 2-Amino-5-methylbenzo[d]thiazoles | Pd₂(dba)₃ / Ligand / Base |
Development of Advanced Materials with Tunable Properties
Benzothiazole derivatives are known to exhibit interesting photophysical properties, making them attractive candidates for the development of advanced materials. ontosight.ai The ability to functionalize this compound at the 2-position provides a powerful strategy for fine-tuning these properties.
Organic Light-Emitting Diodes (OLEDs): Benzothiazoles are utilized as electron-accepting moieties in the design of emissive materials for OLEDs. researchgate.netresearch-nexus.net By coupling this compound with various electron-donating groups, it is possible to create a library of donor-π-acceptor (D-π-A) compounds with tunable emission colors and efficiencies. Future research will focus on designing and synthesizing novel emitters for high-performance OLEDs, including those exhibiting thermally activated delayed fluorescence (TADF).
Fluorescent Sensors: The benzothiazole scaffold is a common feature in fluorescent probes for the detection of metal ions and other analytes. acs.orgmdpi.comnih.gov The functionalization of this compound with specific recognition motifs could lead to the development of highly sensitive and selective sensors for environmental and biological applications.
Two-Photon Absorption (TPA) Materials: The direct iodination of benzothiazoles has been shown to provide access to fluorophores with large two-photon absorption cross-sections. nih.goviaea.org This opens up possibilities for using derivatives of this compound in applications such as bioimaging, photodynamic therapy, and 3D microfabrication.
The following table outlines the potential impact of substituents, introduced via the iodo-functionality, on the properties of benzothiazole-based materials.
| Property | Effect of Functionalization | Potential Application |
| Emission Wavelength | Tunable from blue to red by varying donor/acceptor strength | Full-color OLED displays |
| Fluorescence Quantum Yield | Enhanced through rigidification and suppression of non-radiative decay | Bright and efficient OLEDs, sensitive fluorescent probes |
| Electron/Hole Mobility | Modulated by molecular packing and electronic coupling | Improved charge transport in organic electronics |
| Two-Photon Absorption | Increased by extending π-conjugation and creating quadrupolar structures | Deep-tissue bioimaging, photodynamic therapy |
Integration with Emerging Technologies and Interdisciplinary Research Areas
The unique properties of this compound and its derivatives make them amenable to integration with a variety of emerging technologies and interdisciplinary fields.
Organic Electronics: Beyond OLEDs, functionalized benzothiazoles derived from this compound could find applications in other areas of organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Chemical Biology and Medicinal Chemistry: Benzothiazole is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govresearchgate.netresearchgate.netjchemrev.com The C-I bond in this compound allows for its incorporation into more complex molecules and the development of novel therapeutic agents and diagnostic tools.
Supramolecular Chemistry and Self-Assembly: The introduction of specific functional groups onto the benzothiazole core can direct the self-assembly of molecules into well-defined nanostructures with emergent properties. This could lead to the development of novel sensors, catalysts, and drug delivery systems.
Addressing Grand Challenges in Organic Synthesis and Materials Science through this compound Research
Research focused on this compound has the potential to contribute to solving some of the grand challenges in organic synthesis and materials science.
Late-Stage Functionalization: The development of selective methods for the functionalization of the C-I and C-H bonds in this compound will contribute to the broader goal of late-stage functionalization. This is a critical strategy for the rapid diversification of complex molecules and the efficient discovery of new drugs and materials.
Molecular Diversity and Complexity: As a versatile building block, this compound can be used to construct a wide range of structurally diverse and complex molecules. This is essential for exploring new areas of chemical space and identifying compounds with novel functions.
Sustainable Chemistry: The development of green and sustainable synthetic methods for this compound and its derivatives will address the growing need for environmentally responsible chemical manufacturing. researchgate.net This includes the use of renewable resources, the reduction of waste, and the design of energy-efficient processes.
Materials by Design: A deeper understanding of the structure-property relationships in materials derived from this compound will enable a more rational, "materials by design" approach. This will accelerate the discovery of new materials with tailored properties for specific applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Iodo-5-methylbenzo[d]thiazole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as Friedel-Crafts acylation under solvent-free conditions with Eaton’s reagent to form the benzo[d]thiazole core, followed by iodination and methylation . Key steps include:
- Ring formation : Use of heterocyclic precursors (e.g., benzothiazole derivatives) with iodine sources like N-iodosuccinimide (NIS) in polar aprotic solvents (DMF or DMSO) at 60–80°C .
- Catalyst optimization : Screening palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to introduce the methyl group .
- Purity validation : Elemental analysis and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm structural integrity .
Q. How is this compound characterized, and what analytical techniques resolve spectral ambiguities?
- Methodological Answer :
- Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) and ¹³C NMR (δ 150–160 ppm for thiazole carbons) differentiate substituent positions . IR stretches (~1600 cm⁻¹ for C=N) confirm the thiazole ring .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) resolves co-eluting impurities, particularly halogenated byproducts .
- Elemental analysis : Discrepancies between calculated and experimental C/H/N ratios indicate incomplete purification; recrystallization in ethanol/water improves purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Methodological Answer :
- Targeted modifications : Introduce substituents (e.g., electron-withdrawing groups at the 5-position) to assess impacts on bioactivity . Compare with analogs like 4-Bromo-5-nitrobenzo[d]thiazole to evaluate halogen effects .
- Computational docking : Use DFT (B3LYP/6-31+G(d)) to model interactions with biological targets (e.g., G-quadruplex DNA), guided by thiazole peptides’ crescent-shaped binding motifs .
- Bioassays : Screen against cancer cell lines (e.g., MCF-7) with IC₅₀ measurements to correlate substituent patterns with cytotoxicity .
Q. How should researchers address contradictions in reported biological activity data for thiazole derivatives?
- Methodological Answer :
- Standardize assays : Control variables like solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) and cell passage number .
- Mechanistic studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding affinity, distinguishing direct effects from off-target interactions .
- Meta-analysis : Cross-reference data from PubMed/Scopus using keywords like “thiazole anti-cancer” to identify outliers or methodological inconsistencies .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Solubility enhancement : Co-crystallization with cyclodextrins or formulation in PEG-based nanocarriers .
- Metabolic stability : Conduct microsomal assays (human liver microsomes) to identify metabolic soft spots; methyl groups at the 5-position often reduce oxidative degradation .
- Pharmacokinetic profiling : LC-MS/MS quantification in plasma after IV/oral administration in rodent models to calculate AUC and half-life .
Data Analysis & Experimental Design
Q. How can researchers resolve discrepancies in spectral data during structural elucidation?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
- X-ray crystallography : Resolve regiochemistry conflicts (e.g., iodine vs. methyl positioning) via single-crystal analysis .
- Cross-validation : Compare experimental data with computational predictions (e.g., ChemDraw NMR simulations) .
Q. What experimental approaches validate the compound’s mechanism of action in antimicrobial studies?
- Methodological Answer :
- Time-kill assays : Monitor bacterial growth (OD₆₀₀) post-treatment to distinguish bactericidal vs. bacteriostatic effects .
- Resistance induction : Serial passage assays (e.g., 20 generations) to assess propensity for resistance development in Staphylococcus aureus .
- Transcriptomics : RNA-seq to identify upregulated/downregulated pathways (e.g., folate biosynthesis in Candida albicans) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
